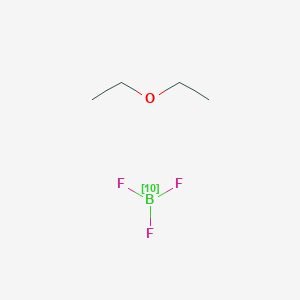

Ethoxyethane;trifluoro(10B)borane

Descripción

Conceptual Framework of Boron-Based Lewis Acids in Chemical Research

Boron compounds, particularly trivalent boron species, are archetypal Lewis acids due to the presence of a vacant p-orbital on the boron atom, making them potent electron-pair acceptors. mdpi.comoaepublish.com This inherent electrophilicity is the foundation of their widespread use in organic synthesis and catalysis. mdpi.comunacademy.com The interaction between a boron-based Lewis acid and a Lewis base (an electron-pair donor) results in the formation of a Lewis adduct, a fundamental concept introduced by Gilbert N. Lewis. nih.gov

The strength of this interaction, and thus the Lewis acidity, can be tuned by modifying the substituents on the boron atom. mdpi.com For instance, the Lewis acidity of boron trihalides (BX3) increases from fluoride (B91410) to iodide (BF3 < BCl3 < BBr3 < BI3). nih.gov This trend is counterintuitive based on electronegativity alone but is explained by the degree of π-bonding between the boron and halogen atoms and the energy required to change the geometry of the BX3 molecule from planar to pyramidal upon forming an adduct. nih.gov

Boron-based Lewis acids are instrumental in a vast array of chemical transformations. They are used to initiate polymerization reactions, and as catalysts in isomerization, acylation, alkylation, and condensation reactions. unacademy.comwikipedia.org Their ability to activate electrophiles makes them indispensable in modern organic chemistry. heyigasglobal.comsigmaaldrich.com The development of frustrated Lewis pairs (FLPs), where a bulky Lewis acid and Lewis base are sterically hindered from forming a classical adduct, has further expanded the utility of boron-based Lewis acids into areas like small molecule activation, including the splitting of dihydrogen. royalsocietypublishing.org

Historical Context of Boron Trifluoride Etherates in Academic Inquiry

Boron trifluoride (BF3) was first discovered in 1808 by Joseph Louis Gay-Lussac and Louis Jacques Thénard. wikipedia.org However, as a toxic and pungent gas, its handling in the laboratory was challenging. wikipedia.orgheyigasglobal.com The development of boron trifluoride etherates, specifically boron trifluoride diethyl etherate (BF3·O(C2H5)2), provided a much more convenient and manageable liquid source of BF3. wikipedia.orgchemeurope.com This complex is formed through the coordination of the Lewis acid BF3 with the Lewis base diethyl ether. wikipedia.orgheyigasglobal.com

The preparation of boron trifluoride diethyl etherate via the vapor-phase reaction of anhydrous ether with boron trifluoride was a significant advancement, making this powerful Lewis acid readily accessible for widespread use in academic and industrial research. nih.gov Historically, BF3·O(C2H5)2 became a workhorse catalyst for a multitude of organic reactions. heyigasglobal.comthermofisher.com Its applications include, but are not limited to, Friedel-Crafts alkylation and acylation, esterification, and the cleavage and rearrangement of epoxides. heyigasglobal.comheyigasglobal.comresearchgate.net The stability of the etherate complex allows for easier storage and handling compared to gaseous boron trifluoride. heyigasglobal.com

Significance of Isotopic Boron-10 in Advanced Chemical Studies

Boron naturally occurs as two stable isotopes: Boron-10 (¹⁰B) and Boron-11 (¹¹B), with natural abundances of approximately 19.9% and 80.1%, respectively. shef.ac.ukbritannica.com While chemically very similar, their differing nuclear properties give them distinct roles in advanced scientific applications. borates.today

The ¹⁰B isotope possesses a significantly larger neutron capture cross-section compared to ¹¹B. chemlin.org This property makes ¹⁰B highly effective as a neutron absorber and is the basis for its primary applications. In the nuclear industry, ¹⁰B is used in control rods of nuclear reactors and for radiation shielding. shef.ac.uk

A particularly significant application of ¹⁰B is in Boron Neutron Capture Therapy (BNCT), an experimental radiation treatment for some forms of cancer, including brain tumors. borates.todaychemlin.orgwikipedia.org In BNCT, a ¹⁰B-enriched compound is selectively delivered to tumor cells. Subsequent irradiation with a beam of neutrons causes the ¹⁰B nuclei to capture neutrons and undergo a nuclear reaction, releasing high-energy alpha particles and lithium-7 (B1249544) nuclei that destroy the surrounding cancer cells with minimal damage to healthy tissue. chemlin.org

Furthermore, ¹⁰B is utilized in sensitive neutron detectors and as a dopant in the semiconductor industry. wikipedia.orgchemeurope.com The ability to enrich or deplete ¹⁰B in various compounds allows for detailed studies of reaction mechanisms and boron metabolism. shef.ac.ukamericanelements.com

Scope and Research Objectives for Ethoxyethane;trifluoro(10B)borane Investigations

The investigation of Ethoxyethane;trifluoro(¹⁰B)borane is driven by the unique convergence of the properties discussed above. Research on this specific isotopically labeled compound has several key objectives:

Elucidation of Reaction Mechanisms: By incorporating the ¹⁰B isotope, researchers can trace the path of the boron atom through complex reaction pathways. This is particularly valuable in mechanistic studies of Lewis acid-catalyzed reactions, providing insights that are not obtainable with the natural isotopic abundance of boron.

Development of Advanced Therapeutic and Diagnostic Agents: A primary objective is the use of Ethoxyethane;trifluoro(¹⁰B)borane as a precursor for synthesizing more complex ¹⁰B-enriched molecules for BNCT. The etherate provides a convenient and reactive source of ¹⁰B-trifluoride for incorporation into tumor-targeting molecules.

Neutron Detection and Shielding Materials: Research may focus on the synthesis of novel materials incorporating ¹⁰B from Ethoxyethane;trifluoride(¹⁰B)borane for enhanced neutron detection and shielding applications in various fields, including national security and nuclear power.

Fundamental Spectroscopic and Physical Studies: The distinct nuclear spin of ¹⁰B (I=3) compared to ¹¹B (I=3/2) allows for specialized nuclear magnetic resonance (NMR) spectroscopic studies. shef.ac.uk Investigating Ethoxyethane;trifluoro(¹⁰B)borane can provide fundamental data on isotopic effects on chemical and physical properties. researchgate.net

The study of Ethoxyethane;trifluoro(¹⁰B)borane, therefore, is not merely an academic curiosity but a focused endeavor to leverage the unique properties of the ¹⁰B isotope for practical advancements in medicine, materials science, and our fundamental understanding of chemical reactivity.

Interactive Data Tables

Table 1: Properties of Boron Isotopes

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Key Application |

|---|---|---|---|

| ¹⁰B | 19.9 | 3 | Neutron Capture Therapy, Neutron Detection |

| ¹¹B | 80.1 | 3/2 | Neutron Reflector, NMR Spectroscopy |

Data sourced from multiple references. shef.ac.ukbritannica.com

Table 2: Physical Properties of Boron Trifluoride Diethyl Etherate

| Property | Value |

|---|---|

| Molecular Formula | BF₃·O(C₂H₅)₂ |

| Molar Mass | 141.93 g/mol |

| Appearance | Colorless to brown liquid |

| Density | 1.15 g/mL |

| Boiling Point | 126-129 °C |

| Melting Point | -58 °C |

Data sourced from multiple references. sigmaaldrich.comwikipedia.orgscientificlabs.co.uk

Propiedades

Número CAS |

312619-25-3 |

|---|---|

Fórmula molecular |

C4H10BF3O |

Peso molecular |

141.13 g/mol |

Nombre IUPAC |

ethoxyethane;trifluoro(10B)borane |

InChI |

InChI=1S/C4H10O.BF3/c1-3-5-4-2;2-1(3)4/h3-4H2,1-2H3;/i;1-1 |

Clave InChI |

KZMGYPLQYOPHEL-HCMAANCNSA-N |

SMILES |

B(F)(F)F.CCOCC |

SMILES isomérico |

[10B](F)(F)F.CCOCC |

SMILES canónico |

B(F)(F)F.CCOCC |

Pictogramas |

Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Ethoxyethane;trifluoro 10b Borane and Its Derivatives

Controlled Synthesis of Isotope-Enriched Boron Trifluoride Precursors

The production of Ethoxyethane;trifluoro(¹⁰B)borane begins with the synthesis of Boron-10 trifluoride (¹⁰BF₃), a precursor enriched in the ¹⁰B isotope beyond its natural abundance of approximately 19.8%. A primary and industrially significant method for ¹⁰B enrichment is the chemical exchange rectification method. exirisotope.com This technique leverages the slight differences in the chemical properties of isotopes, which can be amplified over numerous stages to achieve high levels of isotopic purity.

One established process involves the counter-current exchange between boron trifluoride (BF₃) gas and a liquid complex of BF₃ with an organic donor, such as anisole (B1667542) (phenyl methyl ether). exirisotope.comiaea.org In this system, an exchange reaction occurs where the ¹⁰B isotope preferentially concentrates in the liquid phase (the complex) while the ¹¹B isotope becomes enriched in the gas phase. iaea.org The process is typically carried out in tall packed columns to maximize the number of theoretical plates, allowing for a gradual and effective separation. iaea.org

The key steps in a typical chemical exchange process are as follows:

Complex Formation: Natural abundance BF₃ is brought into contact with anisole to form the liquid boron trifluoride-anisole complex.

Isotopic Exchange: In a rectification column, the liquid complex flows downwards, counter-current to an ascending stream of BF₃ gas. The following isotopic exchange equilibrium is established at each stage: ¹¹BF₃(gas) + Anisole·¹⁰BF₃(liquid) ⇌ ¹⁰BF₃(gas) + Anisole·¹¹BF₃(liquid)

Enrichment: Due to a slight thermodynamic preference, ¹⁰B accumulates in the anisole complex at the bottom of the column.

Decomposition and Collection: The ¹⁰B-enriched anisole complex is drawn off and heated to decompose the adduct, releasing the ¹⁰B-enriched BF₃ gas. The anisole is recovered and recycled.

Through this multi-stage process, ¹⁰BF₃ can be produced with enrichments of up to 95 atom % or higher. exirisotope.com The resulting ¹⁰BF₃ gas is then purified and can be stored in high-pressure cylinders for subsequent use. exirisotope.com

An alternative to anisole includes the use of other ethers or donor molecules, but the fundamental principle of chemical exchange rectification remains the same. The choice of the complexing agent can influence the efficiency and operating parameters of the separation.

Optimized Preparation Routes for Ethoxyethane;trifluoro(10B)borane Adducts

Once the ¹⁰B-enriched boron trifluoride gas is obtained, it is converted into its more stable and manageable diethyl ether adduct, Ethoxyethane;trifluoro(¹⁰B)borane. Boron trifluoride itself is a toxic, corrosive gas, and its complexation with diethyl ether yields a liquid that is easier to handle and measure in a laboratory setting. heyigasglobal.comwikipedia.org The adduct serves as a convenient source of the Lewis acidic ¹⁰BF₃. wikipedia.org

A standard laboratory-scale preparation involves the direct reaction of ¹⁰BF₃ gas with anhydrous diethyl ether. The following procedure outlines an optimized route:

Apparatus Setup: A reaction flask containing anhydrous diethyl ether is typically cooled in an ice bath to manage the exothermic nature of the reaction. The system is kept under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, as the adduct reacts violently with water. heyigasglobal.com

Gas Introduction: A stream of ¹⁰BF₃ gas is bubbled through the cooled diethyl ether. sciencemadness.org The gas is readily absorbed to form the stable coordination complex. sciencemadness.org ¹⁰BF₃ (gas) + (C₂H₅)₂O (liquid) → ¹⁰BF₃·O(C₂H₅)₂ (liquid)

Monitoring and Completion: The reaction is continued until the ether is saturated, which can be observed by a cessation in the uptake of the gas or by weight gain of the reaction vessel. The resulting product is a colorless to pale yellow liquid. heyigasglobal.comwikipedia.org

Purification: For applications requiring high purity, the resulting Ethoxyethane;trifluoro(¹⁰B)borane can be purified by distillation under reduced pressure. heyigasglobal.com However, for many synthetic purposes, the directly prepared solution is used.

The yield for this adduct formation is typically high, approaching theoretical quantities, as it is a direct and rapid Lewis acid-base association. The key to an optimized process is the stringent control of anhydrous conditions.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Diethyl Ether | Reactant and complexing agent. Must be dry to prevent hydrolysis of BF₃. heyigasglobal.com |

| Temperature | 0-5 °C (Ice Bath) | To control the exothermicity of the Lewis acid-base reaction. sciencemadness.org |

| Atmosphere | Inert (Nitrogen/Argon) | Prevents reaction with atmospheric moisture. heyigasglobal.com |

| Purification | Vacuum Distillation | Removes excess ether and any non-volatile impurities. heyigasglobal.com |

Strategies for the Formation of Related Boron-10 Fluoride (B91410) Etherate Complexes

The strategy for synthesizing Ethoxyethane;trifluoro(¹⁰B)borane can be extended to a range of other etherate complexes. The choice of ether can modulate the reactivity and physical properties of the resulting adduct. For instance, complexes with methanol (B129727) or other alcohols are also known. researchgate.netresearchgate.net

The general strategy involves the reaction of ¹⁰BF₃ gas with the desired ether or alcohol under anhydrous conditions. Ethers with different steric and electronic properties can be used, leading to a library of ¹⁰BF₃ adducts.

Examples of Related Complexes:

Boron trifluoride-methanol complex (¹⁰BF₃·CH₃OH): Prepared by bubbling ¹⁰BF₃ through anhydrous methanol. researchgate.net

Boron trifluoride-tetrahydrofuran complex (¹⁰BF₃·THF): Formed by the reaction of ¹⁰BF₃ with tetrahydrofuran. This adduct is often used in hydroboration reactions. medcraveonline.com

Boron trifluoride-acetic acid complex (¹⁰BF₃·2CH₃COOH): This complex can be formed and is used in certain synthetic contexts. prepchem.com

A key consideration in the formation of these complexes is their relative stability. The strength of the Lewis acid-base interaction between ¹⁰BF₃ and the oxygen-containing donor molecule will determine the stability and the equilibrium concentration of free ¹⁰BF₃ in solution. This, in turn, affects the adduct's efficacy as a Lewis acid catalyst in subsequent reactions.

The synthesis of these related complexes follows the same fundamental principles as the diethyl etherate adduct: controlled addition of ¹⁰BF₃ to the anhydrous liquid donor, management of the reaction temperature, and purification if necessary.

| Complex | Donor Molecule | Typical Use |

| Ethoxyethane;trifluoro(¹⁰B)borane | Diethyl Ether | General purpose Lewis acid catalyst. medcraveonline.com |

| ¹⁰BF₃·Methanol | Methanol | Esterification reactions. researchgate.net |

| ¹⁰BF₃·THF | Tetrahydrofuran | Hydroboration, polymerization. medcraveonline.com |

Mechanistic Aspects of Adduct Formation Reactions

The formation of Ethoxyethane;trifluoro(¹⁰B)borane is a classic example of a Lewis acid-base reaction. Boron trifluoride is a potent Lewis acid due to the electron-deficient boron atom, which has an incomplete octet of electrons. The oxygen atom in diethyl ether possesses two lone pairs of electrons, making it a Lewis base.

The mechanism involves the donation of one of the lone pairs of electrons from the ether's oxygen atom to the empty p-orbital of the boron atom in ¹⁰BF₃. This forms a dative covalent bond between the oxygen and boron atoms.

¹⁰F₃B + :O(C₂H₅)₂ ⇌ ¹⁰F₃B←:O(C₂H₅)₂

The reaction results in a change in the geometry around the boron atom from trigonal planar in free BF₃ to tetrahedral in the adduct. wikipedia.org This adduct formation is a reversible equilibrium. wikipedia.org In solution, the complex exists in equilibrium with a small amount of free boron trifluoride and diethyl ether. wikipedia.org The position of this equilibrium is influenced by the solvent and the presence of other Lewis bases.

The stability of the adduct is a crucial aspect of its function. While stable enough to be isolated and handled as a liquid, it must be sufficiently labile to release ¹⁰BF₃ to catalyze reactions. The Lewis basicity of the ether plays a significant role; more basic ethers form more stable complexes, which may be less active as catalysts because the concentration of free BF₃ is lower.

Mechanistic studies, often on related epoxide rearrangement reactions catalyzed by boron trifluoride etherate, provide further insight. rsc.orgpsu.edu These studies show that the adduct acts as a source of BF₃, which coordinates to the substrate (e.g., an epoxide oxygen), activating it towards nucleophilic attack or rearrangement. rsc.orgpsu.edu The stereochemical outcome of such reactions can be highly dependent on whether the reaction proceeds through a discrete carbocation intermediate or a more concerted mechanism, which is influenced by the structure of the substrate and the reaction conditions. psu.edu

Fundamental Lewis Acidity and Coordination Chemistry of Ethoxyethane;trifluoro 10b Borane

Theoretical Models of Lewis Acidity in Organoboron Compounds

The Lewis acidity of organoboron compounds is a cornerstone of their chemistry, dictating their utility in catalysis and synthesis. rsc.orgresearchgate.net The reactivity of these compounds stems from the vacant p-orbital on the boron atom, which makes them electron-deficient and thus potent electron-pair acceptors. researchgate.netbohrium.com Several theoretical and experimental methods have been developed to describe and quantify this acidity.

Methods for assessing Lewis acidity are generally categorized into thermodynamic, spectral, and intrinsic approaches. bohrium.com

Thermodynamic Methods: These methods evaluate the interaction between a Lewis acid and a probe by comparing thermodynamic parameters. bohrium.com A prominent example is the determination of Fluoride (B91410) Ion Affinity (FIA) or Hydride Ion Affinity (HIA), which are calculated using Density Functional Theory (DFT). nih.gov These values represent the enthalpy change for the reaction of the Lewis acid with a fluoride or hydride ion in the gas phase. nih.gov Other thermodynamic criteria include equilibrium constants and the enthalpy of Lewis base transfer. bohrium.com

Spectral Methods: These techniques measure the response of a model probe upon reacting with a Lewis acid, typically using Nuclear Magnetic Resonance (NMR) spectroscopy. bohrium.com The Gutmann-Beckett method is a widely used spectral technique that involves measuring the change in the ³¹P NMR chemical shift of triethylphosphine (B1216732) oxide (TEPO) upon coordination with a Lewis acid. bohrium.comnih.gov

Intrinsic Methods: These approaches analyze the free Lewis acid itself, without considering the influence of a specific base. bohrium.com They often involve computational calculations of properties like the Lowest Unoccupied Molecular Orbital (LUMO) energy and the Global Electrophilicity Index (GEI). rsc.orgbohrium.com

A central concept in the Lewis acidity of boron trihalides is π-backbonding. In BF₃, the filled p-orbitals of the fluorine atoms can overlap with the empty p-orbital of the boron atom, conferring some double-bond character to the B-F bonds. quora.comacs.org This interaction reduces the electron deficiency of the boron center, thereby moderating its Lewis acidity. quora.comdoubtnut.com The effectiveness of this backbonding is a key factor in explaining the relative acidity trends among boron trihalides. acs.orgunlp.edu.ar

Quantitative Assessment of Lewis Acid Strength of Ethoxyethane;trifluoro(¹⁰B)borane

The Lewis acid strength of ethoxyethane;trifluoro(¹⁰B)borane is fundamentally that of boron trifluoride, moderated by its coordination to diethyl ether. The complex serves as a source of BF₃ through a dissociation equilibrium. wikipedia.org The strength of this Lewis acid can be quantified through both experimental and computational methods.

One practical method for quantification is through acid-base titration. pharmaknowledgeforum.com When BF₃·OEt₂ reacts with water, it hydrolyzes to form boric acid and hydrofluoric acid. chemdad.compharmaknowledgeforum.com The resulting boric acid is a weak monobasic acid, but its acidic strength can be enhanced by complexation with mannitol, allowing it to be accurately titrated with a standard solution of sodium hydroxide (B78521) using a phenolphthalein (B1677637) indicator. pharmaknowledgeforum.com

A more direct measure of Lewis acidity is the enthalpy of adduct formation with various bases. High-level ab initio calculations and experimental measurements have been used to determine these values. kirj.eemdpi.com The enthalpy of formation for the BF₃·OEt₂ adduct from its constituents (gaseous BF₃ and liquid diethyl ether) provides a direct quantitative measure of the interaction strength. Computational studies using methods like G4* and CBS-QB3 have been employed to calculate the gas-phase and solution-phase enthalpies of adduct formation. kirj.eemdpi.com For instance, the gas-phase enthalpy of adduct formation between BF₃ and dimethyl ether, a close analog, has been calculated to be -62.4 kJ·mol⁻¹. researchgate.net

Table 1: Calculated and Experimental Enthalpies of Adduct Formation with BF₃ This interactive table provides a summary of thermodynamic data for BF₃ adducts with various Lewis bases. Note that values can vary based on the experimental or computational method and the phase (gas vs. solution).

| Lewis Base | Phase | Method | Enthalpy (-ΔH in kJ·mol⁻¹) | Reference |

| Diethyl Ether | Gas | G4* (Calculated) | 78.0 (in DCM) | researchgate.net |

| Diethyl Ether | Gas | Experimental | - | |

| Dimethyl Ether | Gas | G4* (Calculated) | 62.4 | researchgate.net |

| Dimethyl Ether | Solution (DCM) | Experimental | 83.6 ± 0.2 | researchgate.net |

| Trimethylamine | Gas | G4* (Calculated) | 126.4 | researchgate.net |

| Trimethylamine | Solution (DCM) | Experimental | 139.5 ± 1.8 | researchgate.net |

| Pyridine (B92270) | Gas | G4* (Calculated) | 100.4 | researchgate.net |

| Pyridine | Solution (DCM) | Experimental | 128.1 ± 0.5 | researchgate.net |

| Acetonitrile | Gas | G4* (Calculated) | 32.3 | researchgate.net |

| Acetonitrile | Solution (DCM) | Experimental | 60.4 ± 0.5 | researchgate.net |

Complexation Equilibria and Thermodynamics with Diverse Lewis Bases

The core of BF₃·OEt₂'s function is its ability to exist in equilibrium with free BF₃ and diethyl ether, allowing it to deliver BF₃ to other Lewis bases present in a reaction mixture. wikipedia.org The thermodynamics of this exchange have been studied extensively.

The equilibrium between an ether complexed with BF₃ and another Lewis base can be investigated using techniques like ¹³C NMR spectroscopy. rsc.orgrsc.org This method allows for the determination of equilibrium constants for ether interchange reactions, such as:

Et₂O·BF₃ + ROR′ ⇌ Et₂O + RR′O·BF₃ rsc.org

Studies have shown that both electronic and steric effects of the substituents on the Lewis base influence the stability of the resulting complexes and thus the position of the equilibrium. rsc.orgrsc.org

The thermodynamics of complexation are often quantified by the enthalpy of adduct formation (ΔH). kirj.eemdpi.com Computational chemistry offers powerful tools to predict these values. Methods such as HF, B3LYP, MP2, and CBS-QB3 have been used to calculate complexation enthalpies between BF₃ and a range of Lewis bases, including ethers, esters, amines, and phosphines. kirj.ee While simpler methods like B3LYP are useful for examining trends, the CBS-QB3 method has been shown to provide the best accuracy for calculating absolute complexation energies. kirj.ee

Solvation plays a critical role in the thermodynamics of complexation in solution. mdpi.comnih.gov Studies in dichloromethane (DCM), a common solvent, have revealed that specific hydrogen-bonding interactions between the solvent and both the Lewis base and the resulting BF₃ adduct significantly influence the measured enthalpy of adduct formation. mdpi.comnih.gov This means that experimental Lewis basicity scales are inherently affected by such specific solvation effects. mdpi.com

Investigations into Adduct Stability and Dissociation Pathways

The stability of the ethoxyethane;trifluoro(¹⁰B)borane adduct is a key determinant of its utility. The compound is stable enough to be isolated and handled as a liquid, yet labile enough to serve as an effective source of BF₃ in chemical reactions. wikipedia.orgchemdad.com Its primary dissociation pathway is the reversible cleavage of the boron-oxygen coordinate bond:

BF₃·OEt₂ ⇌ BF₃ + OEt₂ wikipedia.org

The stability of this adduct and related complexes is influenced by several factors. The electronic properties of the Lewis base are paramount; bases with higher electron-donating ability form more stable adducts. rsc.org Steric hindrance can, however, destabilize the adduct, even with an electronically favorable base. rsc.org

The solvent environment also has a profound impact on adduct stability. mdpi.com In coordinating solvents, the solvent molecules themselves can compete for coordination to the boron center. Even in supposedly inert solvents like dichloromethane, specific interactions such as hydrogen bonding between the solvent and the fluorine atoms of the adduct can affect its stability and reactivity. mdpi.comnih.gov

Comparative Studies of Ethoxyethane;trifluoro(¹⁰B)borane with Other Boron Lewis Acids

To fully appreciate the Lewis acidity of BF₃·OEt₂, it is useful to compare it with other boron-based Lewis acids, particularly the other boron trihalides (BX₃). unlp.edu.ar Counterintuitively, the Lewis acidity of the boron trihalides with respect to strong bases increases in the order BF₃ < BCl₃ < BBr₃ < BI₃. doubtnut.comunlp.edu.ar This is the reverse of the trend expected based on the electronegativity of the halogens, which would predict BF₃ to be the strongest Lewis acid. acs.org

This "reversed" acidity trend is primarily explained by two factors:

π-Backbonding: As mentioned earlier, the overlap between the filled p-orbitals on fluorine and the empty p-orbital on boron is highly effective due to the similar size and energy of the orbitals. quora.comacs.org This backbonding partially alleviates the electron deficiency of the boron atom in BF₃, reducing its Lewis acidity. doubtnut.com This effect is much less pronounced with the larger chlorine and bromine atoms, whose p-orbitals have a poorer size and energy match with boron's p-orbital. quora.com

Pyramidalization Energy: The energy required to distort the planar BX₃ molecule into the pyramidal geometry it adopts in an adduct is highest for BF₃. unlp.edu.ar The strong B-F π-bonding must be broken during this process. researchgate.net The weaker π-bonding in BCl₃ and BBr₃ means that less energy is required for them to achieve the pyramidal geometry necessary for adduct formation, contributing to their stronger Lewis acidity. researchgate.net

Compared to other powerful organoboron Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃, the Lewis acidity can be ranked using scales like Fluoride Ion Affinity (FIA). nih.gov While direct comparison is complex, B(C₆F₅)₃ is generally considered a stronger Lewis acid than BF₃, partly because the LUMO in B(C₆F₅)₃ is more delocalized, and it does not benefit from the same degree of pπ-pπ backbonding seen in BF₃. researchgate.netnih.gov

Mechanistic Investigations in Catalysis and Organic Transformations Mediated by Ethoxyethane;trifluoro 10b Borane

Development of Novel Synthetic Methodologies Utilizing Ethoxyethane;trifluoro(10B)borane

Further investigation under alternative names or broader classes of boron-based catalysts would be necessary to explore the potential catalytic activity and reaction mechanisms related to this type of compound.

Advanced Spectroscopic and Structural Characterization Techniques for Ethoxyethane;trifluoro 10b Borane

Boron-10 and Boron-11 Nuclear Magnetic Resonance Spectroscopy for Probing Boron Environments

Boron has two naturally occurring NMR-active isotopes, ¹⁰B (19.9% natural abundance, spin I=3) and ¹¹B (80.1% natural abundance, spin I=3/2). youtube.commagritek.com Both are quadrupolar nuclei, which can lead to broader signals compared to spin I=1/2 nuclei. magritek.comhuji.ac.il However, ¹¹B is generally the preferred nucleus for NMR studies due to its higher natural abundance, larger gyromagnetic ratio, and smaller quadrupole moment, resulting in higher sensitivity and sharper signals. magritek.comhuji.ac.ilresearchgate.net

In the context of ethoxyethane;trifluoro(¹⁰B)borane, ¹¹B NMR spectroscopy is a powerful tool to probe the coordination environment of the boron atom. The chemical shift of the boron nucleus is highly sensitive to its electronic environment. For instance, the coordination of a Lewis base, such as diethyl ether, to the empty p-orbital of boron trifluoride results in a significant upfield shift in the ¹¹B NMR spectrum compared to the tricoordinate borane (B79455). sdsu.edu This is a direct indication of the formation of the ethoxyethane;trifluoroborane adduct. The chemical shift is also dependent on the strength of the coordination, with stronger complexes exhibiting greater upfield shifts. sdsu.edu

While ¹⁰B NMR is less commonly used due to its lower sensitivity and broader signals, it can be valuable in specific cases, particularly when studying samples enriched with the ¹⁰B isotope. youtube.comhuji.ac.il For ethoxyethane;trifluoro(¹⁰B)borane, the ¹⁰B NMR spectrum would be expected to show a signal at a similar chemical shift to the ¹¹B resonance but with a significantly larger linewidth. huji.ac.il The coupling between boron and fluorine in BF₃ adducts can sometimes be complex. However, for BF₃•OEt₂, a singlet is typically observed in the ¹¹B NMR spectrum because the positive and negative components of the coupling between boron and fluorine cancel each other out. huji.ac.il

Table 1: Properties of Boron Isotopes for NMR Spectroscopy

| Property | ¹⁰B | ¹¹B |

| Natural Abundance | 19.9% | 80.1% |

| Spin (I) | 3 | 3/2 |

| Gyromagnetic Ratio (rad T⁻¹ s⁻¹) | 2.875 x 10⁷ | 8.584 x 10⁷ |

| Quadrupole Moment (Q/10⁻²⁸ m²) | +0.0846 | +0.0406 |

| Relative Sensitivity (to ¹H) | 0.0199 | 0.165 |

This table presents key properties of the two NMR-active boron isotopes, highlighting the superior characteristics of ¹¹B for most NMR applications.

Multinuclear NMR Studies of Ethoxyethane;trifluoro(¹⁰B)borane Adducts and Complexes

A comprehensive understanding of ethoxyethane;trifluoro(¹⁰B)borane and its reactivity can be achieved through multinuclear NMR studies, which involve the analysis of various NMR-active nuclei within the molecule and its reaction products. In addition to ¹¹B and ¹⁰B NMR, techniques such as ¹H, ¹³C, and ¹⁹F NMR provide complementary information about the structure and dynamics of these complexes.

For instance, in a mixture containing BF₃·OEt₂, TMSOTf, BF₂OTf·OEt₂, TMSF, and Me₂SiF₂, multinuclear NMR was used to identify and quantify each species. The ¹H NMR spectrum of BF₃·OEt₂ shows characteristic signals for the ethyl groups, while the ¹³C NMR provides information on the carbon framework. rsc.org The ¹⁹F NMR spectrum of BF₃·OEt₂ typically exhibits a broad singlet. rsc.org

When ethoxyethane;trifluoro(¹⁰B)borane participates in reactions, such as the formation of new adducts, multinuclear NMR is essential for characterizing the products. For example, in the reaction of BF₃·OEt₂ with triethylphosphine (B1216732) oxide (OPEt₃), ³¹P NMR can be used to observe the formation of the BF₃·OPEt₃ adduct, identified by a quartet due to coupling with the fluorine atoms. rsc.org Similarly, the formation of complexes with α,β-unsaturated carbonyl compounds can be monitored by changes in the ¹H and ¹³C NMR chemical shifts of the organic ligand upon coordination to the boron center. cdnsciencepub.com

The study of N-Heterocycle-BF₃ adducts also benefits from multinuclear NMR. ¹H, ¹¹B, and ¹⁹F NMR are used to structurally characterize these new compounds. chemrxiv.org For example, ¹¹B NMR can confirm the number of boron atoms coordinated to the heterocyclic structure, as a single signal suggests a symmetric environment with two equivalent boron atoms in a (BF₃)₂ adduct. chemrxiv.org

Vibrational Spectroscopy (IR and Raman) for Investigating Bonding and Coordination Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules, providing insights into bonding and coordination. In the case of ethoxyethane;trifluoro(¹⁰B)borane, these methods can elucidate the changes in vibrational frequencies upon complexation of boron trifluoride with diethyl ether.

The vibrational spectra of both the ¹⁰B and ¹¹B isotopomers of BF₃·diethyl ether have been recorded and analyzed. capes.gov.br By comparing these spectra with that of related complexes like BF₃·dimethyl ether, tentative assignments of the skeletal vibrations can be made. capes.gov.br The coordination of the ether to the BF₃ molecule leads to a change in symmetry from D3h for free BF₃ to approximately C3v for the adduct. This change in symmetry affects the number and activity of the vibrational modes observed in the IR and Raman spectra.

For free BF₃, the symmetric B-F stretching mode (ν₁) is Raman active, while the asymmetric stretching (ν₃) and out-of-plane bending (ν₂) modes are IR active. caltech.eduyoutube.com Upon complexation, the vibrational frequencies of the BF₃ moiety are altered. For instance, the B-F stretching frequencies typically decrease, while the O-B stretching mode appears in the spectrum, providing direct evidence of coordination. The isotopic shifts observed when comparing the spectra of the ¹⁰B and ¹¹B complexes can be used to confirm vibrational assignments and to calculate theoretical equilibrium constants for isotopic exchange reactions. capes.gov.br

ATR-FTIR spectroscopy has also been employed to study the coordination of boron species at mineral-water interfaces, demonstrating the ability of IR spectroscopy to distinguish between trigonal and tetrahedral boron coordination environments. usda.gov This principle is directly applicable to characterizing the tetrahedral coordination of boron in ethoxyethane;trifluoroborane.

Table 2: Selected Vibrational Frequencies (cm⁻¹) for BF₃ and its Diethyl Ether Adduct

| Vibrational Mode | Free BF₃ | BF₃·O(C₂H₅)₂ |

| Symmetric B-F Stretch | 888 (Raman) | ~750-800 |

| Asymmetric B-F Stretch | 1454 (IR) | ~1100-1200 |

| O-B Stretch | - | ~600-700 |

This table provides a general comparison of key vibrational frequencies for free boron trifluoride and its diethyl ether adduct, illustrating the changes upon complexation.

Single Crystal X-ray Diffraction Analysis of Ethoxyethane;trifluoro(¹⁰B)borane Co-crystals and Derivatives

The structure of boron trifluoride etherate features a tetrahedral boron atom coordinated to the oxygen atom of the diethyl ether molecule. wikipedia.org XRD studies on derivatives and related adducts confirm this geometry. For instance, the crystal structures of N-heterocyclic-BF₃ adducts, although sometimes difficult to obtain, can reveal the precise coordination mode of the BF₃ group(s) to the heterocyclic ring. chemrxiv.org In cases where single crystals suitable for diffraction are obtained, the data allows for the refinement of the crystal structure, providing detailed insights into the molecular packing and intermolecular interactions. beilstein-journals.org

XRD has also been used to characterize catalysts where BF₃ is supported on a solid matrix, such as nano-Al₂O₃/Fe₃O₄. researchgate.net The diffraction patterns can confirm the crystalline phases present in the composite material.

The general procedure for single-crystal XRD involves mounting a suitable crystal on a diffractometer, collecting diffraction data, solving the phase problem, and refining the structural model. beilstein-journals.org The resulting structural parameters are invaluable for validating theoretical calculations and for understanding the steric and electronic effects that govern the reactivity of the compound.

Mass Spectrometry Techniques for Structural Elucidation of Boron-Containing Species

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. For ethoxyethane;trifluoro(¹⁰B)borane and other boron-containing species, MS can be used for identification and structural elucidation.

Electron ionization (EI) mass spectrometry of boron trifluoride (BF₃) itself shows a characteristic pattern of ions corresponding to the parent molecule and its fragments. nist.gov When analyzing adducts like ethoxyethane;trifluoroborane, the mass spectrum may be complicated by dissociation in the gas phase. In some cases, the molecular ion of the adduct may not be observed, or its intensity may be very low. For example, in a synchronous gas electron diffraction/mass spectrometry (GED/MS) experiment of the pyridine (B92270) N-oxide-boron trifluoride adduct, ions indicating the presence of a direct O-B dative bond were absent in the mass spectrum, even though the adduct was the dominant species in the gas phase. nih.govacs.org This highlights a potential limitation of MS in studying such dative-bonded complexes, as the ions formed may be intrinsically unstable. nih.gov

Despite these challenges, MS techniques, particularly when coupled with chromatography (e.g., LC-MS), can be very effective. For instance, a sensitive LC-MS assay has been developed to quantify curcuminoids by converting them into their boron difluoride (BF₂) complexes using BF₃·OEt₂. nih.gov The resulting complexes show a mass increase corresponding to the addition of a BF₂ moiety and exhibit excellent detection sensitivity in negative ion electrospray ionization mass spectrometry (ESI-MS). Collision-induced dissociation (CID) of these complexes produces unique product ions that are useful for quantitative analysis. nih.gov This approach demonstrates the utility of derivatization with boron trifluoride etherate to enhance the mass spectrometric analysis of other molecules.

Theoretical and Computational Studies of Ethoxyethane;trifluoro 10b Borane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of a molecule. For Ethoxyethane;trifluoro(¹⁰B)borane, such calculations would typically involve methods like Hartree-Fock (HF) or post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC) to solve the electronic Schrödinger equation.

These calculations could provide valuable information about:

Molecular Orbital (MO) Theory: The energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap can indicate the chemical stability of the compound.

Electron Density Distribution: Analysis of the electron density can reveal the nature of the chemical bonds, including the dative bond between the oxygen atom of diethyl ether and the boron atom of boron trifluoride.

Natural Bond Orbital (NBO) Analysis: NBO analysis would offer a detailed picture of the bonding in terms of localized electron-pair bonds, lone pairs, and delocalization effects. This would be particularly insightful for quantifying the strength and nature of the B-O coordinate bond.

No specific studies performing these calculations on Ethoxyethane;trifluoro(¹⁰B)borane have been identified.

Density Functional Theory (DFT) Studies on Lewis Acidity and Reactivity Profiles

Density Functional Theory (DFT) is a widely used computational method for studying the properties of molecules, including their reactivity. For Ethoxyethane;trifluoro(¹⁰B)borane, DFT studies would be instrumental in characterizing its Lewis acidity and predicting its behavior in chemical reactions.

Key areas of investigation would include:

Lewis Acidity: The Lewis acidity of the boron center is a defining feature of this compound. DFT calculations can quantify this by calculating properties such as the fluoride (B91410) ion affinity (FIA) or by modeling the interaction with various Lewis bases. The calculated geometry and vibrational frequencies of the complex would also provide insight into the strength of the Lewis acid-base interaction.

Reactivity Profiles: DFT can be used to map out the potential energy surface for reactions involving Ethoxyethane;trifluoro(¹⁰B)borane. This would help in identifying the most likely reaction pathways and in understanding the role of the compound as a catalyst or reagent.

Currently, there are no published DFT studies that specifically report on the Lewis acidity or reactivity profile of Ethoxyethane;trifluoro(¹⁰B)borane.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution and for understanding intermolecular interactions. An MD simulation of Ethoxyethane;trifluoro(¹⁰B)borane would provide a dynamic picture of its interactions with solvent molecules.

Such simulations could reveal:

Solvation Structure: The arrangement of solvent molecules around the solute molecule can be determined, providing insights into the solvation shell structure.

Intermolecular Interaction Energies: The strength and nature of the interactions between Ethoxyethane;trifluoro(¹⁰B)borane and the surrounding solvent molecules can be quantified.

Transport Properties: Properties such as diffusion coefficients can be calculated, which are important for understanding the behavior of the compound in solution.

No literature detailing molecular dynamics simulations specifically for Ethoxyethane;trifluoro(¹⁰B)borane could be located.

Computational Modeling of Reaction Pathways and Transition States in Catalysis

Ethoxyethane;trifluoro(¹⁰B)borane is expected to function as a Lewis acid catalyst in a variety of organic reactions. Computational modeling can be used to elucidate the mechanisms of these catalytic reactions.

This would involve:

Locating Transition States: By mapping the potential energy surface, the transition state structures for key reaction steps can be identified.

Calculating Activation Energies: The energy barriers for different reaction pathways can be calculated, allowing for a prediction of the most favorable mechanism.

Understanding Catalyst-Substrate Interactions: The specific interactions between the Ethoxyethane;trifluoro(¹⁰B)borane catalyst and the reactants can be analyzed to understand the origin of the catalytic activity.

Specific computational models for catalytic reactions involving Ethoxyethane;trifluoro(¹⁰B)borane are not available in the current body of scientific literature.

Isotopic Perturbation Studies through Ab Initio Methods

The presence of the ¹⁰B isotope in Ethoxyethane;trifluoro(¹⁰B)borane could, in principle, be studied using isotopic perturbation methods in conjunction with ab initio calculations. These studies focus on the subtle changes in molecular properties that arise from isotopic substitution.

Potential areas of investigation include:

Vibrational Frequency Shifts: The substitution of the more common ¹¹B with ¹⁰B will lead to shifts in the vibrational frequencies of the molecule. Ab initio calculations can predict the magnitude of these shifts, which could then be compared with experimental spectroscopic data.

Isotope Effects on Reaction Rates: The difference in mass between ¹⁰B and ¹¹B can lead to kinetic isotope effects in reactions involving the cleavage or formation of bonds to the boron atom. Theoretical calculations can help to predict and understand these effects.

No ab initio studies on isotopic perturbation effects for Ethoxyethane;trifluoro(¹⁰B)borane have been reported.

Isotopic Labeling and Mechanistic Elucidation with Boron 10

Utilization of Ethoxyethane;trifluoro(¹⁰B)borane for Tracing Reaction Mechanisms

The primary application of Ethoxyethane;trifluoro(¹⁰B)borane in mechanistic studies lies in its use as a tracer. By incorporating the ¹⁰B isotope, researchers can follow the boron atom through complex reaction sequences. This is particularly valuable in catalysis, where understanding the role of a boron-containing catalyst or reagent is crucial for optimizing reaction conditions and developing more efficient catalytic systems. researchgate.net For instance, in reactions where boron acts as a Lewis acid catalyst, labeling the catalyst with ¹⁰B allows for the unambiguous determination of its involvement in various steps of the catalytic cycle. The distinct mass of ¹⁰B enables its detection and quantification in reactants, intermediates, and products using mass spectrometry, providing a clear picture of the boron's journey. nih.gov

Kinetic Isotope Effect Studies Involving Boron-10

Studies on the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, have utilized carbon-13 KIEs to elucidate the transmetalation step. nih.gov Similar principles can be applied using boron isotopes. By comparing the reaction rates of a process using Ethoxyethane;trifluoro(¹⁰B)borane versus its natural abundance or ¹¹B-enriched counterpart, researchers can probe the nature of the transition state. A significant KIE suggests that the boron atom is intimately involved in the rate-limiting step, providing crucial evidence for a proposed mechanism. The magnitude of the KIE can further distinguish between different possible transition state structures. nih.govbaranlab.org

Applications of Boron-10 NMR in Reaction Monitoring and Mechanistic Diagnostics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring chemical reactions in real-time. iastate.eduyoutube.comnih.gov While ¹¹B NMR is more commonly used due to its higher natural abundance and sensitivity, ¹⁰B NMR offers unique advantages, especially when using isotopically enriched materials like Ethoxyethane;trifluoro(¹⁰B)borane. huji.ac.ilmagritek.comchemlin.org The use of ¹⁰B-enriched compounds significantly enhances the signal intensity in ¹⁰B NMR, making it a viable tool for in-situ reaction monitoring. huji.ac.ilnih.gov

By acquiring ¹⁰B NMR spectra at various time points during a reaction, chemists can observe the appearance of intermediates and the formation of products containing the ¹⁰B label. rsc.orgmdpi.comspectroscopyonline.com This provides direct evidence for the proposed reaction pathway and can help to identify transient species that might otherwise go undetected. spectroscopyonline.com The chemical shift and coupling patterns in the ¹⁰B NMR spectrum can also provide valuable structural information about the boron-containing species present in the reaction mixture. huji.ac.ilacs.orgacs.org Although ¹⁰B NMR signals are generally broader than ¹¹B signals due to a larger quadrupole moment, modern NMR techniques can overcome this limitation to provide high-quality data for mechanistic analysis. huji.ac.ilresearchgate.netresearchgate.net

Development of Isotope-Specific Analytical Methods

The ability to accurately and precisely measure the isotopic composition of boron is fundamental to all studies involving ¹⁰B labeling. Several analytical techniques have been developed and refined for this purpose.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : This is a highly sensitive technique for determining elemental and isotopic compositions. azomining.com Quadrupole ICP-MS (Q-ICP-MS) is often used for its speed and convenience, while multi-collector ICP-MS (MC-ICP-MS) offers higher precision for demanding applications. azomining.comtandfonline.com These methods are capable of accurately measuring ¹¹B/¹⁰B ratios in various samples. llnl.gov

Thermal Ionization Mass Spectrometry (TIMS) : TIMS is another high-precision technique for isotope ratio measurements, though it can be more time-consuming than ICP-MS. nih.gov

Secondary Ion Mass Spectrometry (SIMS) : SIMS allows for the in-situ analysis of boron isotope ratios in solid samples. nih.gov

Flow-Injection Electrospray Tandem Mass Spectrometry (FI/ESI-MS/MS) : This method has been proposed for the fast and quantitative determination of specific ¹⁰B-containing molecular compounds. nih.gov

Atomic Absorption Spectrometry : Isotopic analysis of boron is also possible using atomic absorption spectrometry with specific light sources. colab.ws

These methods often require careful sample preparation to avoid isotopic fractionation and to remove interfering matrix components. nih.gov The development of robust analytical protocols is crucial for obtaining reliable data in mechanistic studies using Ethoxyethane;trifluoro(¹⁰B)borane. tandfonline.comnih.gov

Investigating Isotopic Fractionation in Boron-Containing Systems

Isotopic fractionation refers to the partitioning of isotopes between two substances or phases. acs.orgosti.gov In the context of reactions involving Ethoxyethane;trifluoro(¹⁰B)borane, understanding isotopic fractionation is critical for the correct interpretation of experimental results. Fractionation can occur during physical processes like evaporation or chromatography, as well as during chemical reactions. nist.govusf.edu

The equilibrium between different boron species, such as boric acid and the borate (B1201080) ion, is known to cause significant boron isotope fractionation. hawaii.eduyoutube.com Similarly, in chemical reactions, the preferential incorporation of one isotope over another into a product or intermediate can provide valuable mechanistic information. cdnsciencepub.com Studies on the chemical fractionation of boron isotopes between boron trifluoride and its addition compounds have been instrumental in developing separation processes and have led to a theoretical understanding of the exchange reactions. acs.org The degree of fractionation can be influenced by factors such as temperature and the nature of the chemical species involved. hawaii.edu By carefully measuring the isotopic composition of all components in a reaction mixture, researchers can gain a deeper understanding of the underlying chemical processes.

Data Tables

Table 1: Properties of Boron Isotopes

| Isotope | Natural Abundance (%) nih.gov | Nuclear Spin nih.gov | Relative Atomic Mass (Da) nih.gov |

| ¹⁰B | 19.9 | 3+ | 10.0129370 |

| ¹¹B | 80.1 | 3/2 | 11.0093054 |

Table 2: Comparison of Analytical Techniques for Boron Isotope Analysis

| Technique | Principle | Advantages | Disadvantages |

| ICP-MS azomining.comtandfonline.com | Ionization in plasma followed by mass separation | High sensitivity, high throughput | Potential for matrix effects |

| TIMS nih.gov | Thermal ionization of sample followed by mass analysis | High precision and accuracy | Time-consuming sample preparation |

| SIMS nih.gov | Sputtering of sample surface with an ion beam | In-situ analysis of solids | Difficult to standardize for biological samples |

| ¹⁰B NMR huji.ac.ilnih.gov | Nuclear magnetic resonance of the ¹⁰B nucleus | Provides structural information, in-situ monitoring | Lower sensitivity and broader signals than ¹¹B NMR |

Emerging Research Directions and Future Perspectives

Integration of Ethoxyethane;trifluoro(¹⁰B)borane in Flow Chemistry and Continuous Processes

The use of Ethoxyethane;trifluoro(¹⁰B)borane, a highly reactive and moisture-sensitive Lewis acid, presents inherent challenges for large-scale batch processing, including issues with heat management and homogenous mixing. wikipedia.orgchemicalbook.com Flow chemistry, or continuous flow processing, offers a compelling solution to these challenges by conducting reactions in a continuously flowing stream through a network of tubes or microreactors.

The integration of Ethoxyethane;trifluoro(¹⁰B)borane into flow systems is a promising research avenue for several reasons:

Enhanced Safety: Flow reactors handle only small volumes of the reactive material at any given moment, significantly mitigating the risks associated with exothermic events or accidental release. noaa.gov

Precise Reaction Control: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.

Improved Efficiency: Continuous processes can be automated for high-throughput synthesis and streamlined production, reducing downtime between batches and enabling more efficient catalyst utilization. heyigasglobal.com

Facilitation of Hazardous Reactions: Reactions involving potent Lewis acids like Ethoxyethane;trifluoro(¹⁰B)borane can be performed with greater control, allowing for the exploration of reaction conditions that might be too hazardous for conventional batch setups. noaa.gov

Future research will likely focus on developing dedicated flow reactor systems and protocols optimized for reactions catalyzed by Ethoxyethane;trifluoro(¹⁰B)borane, such as Friedel-Crafts acylations, alkylations, and polymerizations. chemicalbook.comheyigasglobal.com

Exploration of Supported and Immobilized Ethoxyethane;trifluoro(¹⁰B)borane Catalysts

A significant drawback of using Ethoxyethane;trifluoro(¹⁰B)borane in its standard form is the difficulty in separating the catalyst from the reaction mixture, which complicates product purification and prevents catalyst recycling. To overcome this, researchers are actively exploring methods to anchor the catalytically active ¹⁰BF₃ species onto solid supports. This process, known as heterogenization, transforms the homogeneous catalyst into a more manageable, heterogeneous one.

Key strategies for immobilization include:

Covalent Grafting: Anchoring the borane (B79455) moiety onto the surface of materials like polymers or silica.

Surface Adsorption: Immobilizing the catalyst onto materials such as metal-organic frameworks (MOFs) or, as has been demonstrated for other borane Lewis acids, functionalized iron oxide nanoparticles. researchgate.net

A notable advancement in this area is the development of magnetically recyclable catalysts. researchgate.net In one approach, a fluorinated arylborane Lewis acid was successfully anchored to allyl-functionalized iron oxide nanoparticles. researchgate.net This creates a catalyst that can be easily removed from the reaction vessel using an external magnet, demonstrating a powerful proof-of-concept for recoverable boron-based Lewis acids.

The table below summarizes potential supports and the advantages of immobilization.

| Support Material | Immobilization Method | Key Advantages |

| Silica Gel | Covalent bonding to surface silanol (B1196071) groups | High surface area, thermal stability |

| Polymers (e.g., Polystyrene) | Grafting onto the polymer backbone | Tunable properties, good mechanical strength |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Anchoring to functionalized surfaces | Easy separation and recovery, high surface area |

| Metal-Organic Frameworks (MOFs) | Encapsulation or coordination | High porosity, well-defined active sites |

The development of robust and reusable supported ¹⁰BF₃ catalysts is a critical step toward greener and more cost-effective chemical synthesis.

Rational Design of Next-Generation Boron-10 Lewis Acid Catalysts

While Ethoxyethane;trifluoro(¹⁰B)borane is a powerful and versatile Lewis acid, its reactivity is not always optimal for every transformation. This has spurred research into the rational design of new, more sophisticated ¹⁰B-containing catalysts with tailored properties. The goal is to move beyond simple boron trihalides to create catalysts with enhanced activity, selectivity, and stability. mdpi.com

Key design principles for next-generation ¹⁰B Lewis acids include:

Electronic Tuning: The Lewis acidity of the boron center can be finely tuned by altering the electronic properties of its substituents. Attaching strongly electron-withdrawing groups, such as perfluorinated aryl rings (e.g., in tris(pentafluorophenyl)borane), creates a more "naked" and highly acidic boron center, boosting catalytic activity. mdpi.comrsc.orgnih.gov

Steric Modification: Introducing bulky ligands around the boron atom can create specific pockets that influence the stereochemical outcome of a reaction, leading to high diastereoselectivity or enantioselectivity. nih.gov

Chiral Ligands: The incorporation of chiral scaffolds into the catalyst's structure is a cornerstone of asymmetric catalysis. This allows for the synthesis of specific enantiomers of a chiral product, which is of paramount importance in the pharmaceutical industry. mdpi.comwikipedia.org

Frustrated Lewis Pairs (FLPs): Combining a bulky ¹⁰B Lewis acid with a bulky Lewis base prevents them from forming a classical adduct. This "frustrated" combination can activate small molecules like H₂ and CO₂, opening up new catalytic pathways.

By applying these principles, chemists can design bespoke ¹⁰B catalysts for specific applications, such as the stereoselective synthesis of complex molecules or the development of highly active catalysts that function under mild conditions. rsc.orgnih.gov

Applications in Advanced Materials Synthesis and Functional Polymers

The utility of Ethoxyethane;trifluoro(¹⁰B)borane extends beyond small-molecule synthesis into the realm of materials science and polymer chemistry. Its ability to initiate cationic polymerization makes it a valuable tool for creating a variety of polymers. chemicalbook.comscience.gov For example, it has been used as a catalyst for the ring-opening polymerization of epoxy oils to create polymers from vegetable-based sources. science.gov It has also been investigated as a depolymerization reagent for silicones, highlighting its role in chemical recycling and the circular economy. researchgate.net

The incorporation of the ¹⁰B isotope into these materials imparts unique functionalities. The most significant application is in the development of boron-rich polymers for Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment. nih.govtaylorandfrancis.com In BNCT, a ¹⁰B-containing compound is selectively delivered to tumor cells. When irradiated with a beam of low-energy neutrons, the ¹⁰B nucleus captures a neutron and undergoes a fission reaction, releasing high-energy alpha particles and lithium-7 (B1249544) ions that destroy the cancer cell from within. taylorandfrancis.comchemlin.org

Recent research has focused on creating ¹⁰B-enriched polymeric nanoparticles that can effectively carry the boron payload to the tumor. nih.govnih.gov These advanced materials are designed to improve the efficacy and reduce the side effects of cancer therapy.

| Application Area | Role of Ethoxyethane;trifluoro(¹⁰B)borane or ¹⁰B | Resulting Material/Function |

| Polymer Synthesis | Catalyst for cationic polymerization chemicalbook.comscience.gov | Bio-based polymers, specialty plastics |

| Materials Recycling | Depolymerization reagent for silicones researchgate.net | Chemical feedstock recovery |

| Medical Polymers | Core component of ¹⁰B-enriched nanoparticles nih.govnih.gov | Drug delivery vehicles for BNCT |

| Neutron Shielding | Key isotope in neutron-absorbing materials preciseceramic.comresearchgate.net | Boron carbide ceramics for nuclear applications |

The unique combination of catalytic activity and nuclear properties makes Ethoxyethane;trifluoro(¹⁰B)borane a valuable precursor for the synthesis of next-generation functional materials.

Interdisciplinary Research Avenues for Boron-10 Chemistry

The chemistry of ¹⁰B-containing compounds, including Ethoxyethane;trifluoro(¹⁰B)borane, is inherently interdisciplinary, bridging organic chemistry with nuclear physics, medicine, and materials science. mdpi.comeuroboron10.eu

Emerging interdisciplinary avenues include:

Nuclear Medicine (BNCT): This is the most prominent interdisciplinary application. The success of BNCT relies on a collaborative effort between chemists (designing and synthesizing ¹⁰B-delivery agents), biologists (evaluating the agents in cell and animal models), physicists (developing and managing neutron sources), and medical doctors (conducting clinical trials). nih.govnih.gov The development of new generations of ¹⁰B carriers is a major focus of this research. nih.gov

Nuclear Engineering and Safety: The high neutron-capture cross-section of ¹⁰B makes it an essential material for controlling nuclear reactions. researchgate.netnuclear-power.com It is used in control rods and as a soluble neutron absorber (in the form of boric acid) in nuclear power plants. nuclear-power.comneimagazine.com Research into new, durable ¹⁰B-enriched materials, such as boron carbide, is critical for enhancing the safety and efficiency of nuclear reactors. preciseceramic.com

Isotope Tracing and Mechanistic Studies: The ¹⁰B isotope can be used as a stable isotopic label to track the fate of boron-containing reagents in complex chemical and biological systems. For example, ¹⁰B NMR spectroscopy, while less common than ¹¹B NMR, can provide unique insights into reaction mechanisms. chemlin.org The mechanism of rearrangements catalyzed by boron trifluoride etherate has been studied using isotopically labeled substrates, demonstrating the power of this approach. rsc.org

The continued exploration of ¹⁰B chemistry promises to yield not only new synthetic methods but also innovative solutions to major challenges in medicine, energy, and materials science, driven by the unique properties of this stable isotope.

Q & A

Q. What are the optimal synthetic routes for preparing Ethoxyethane;trifluoro(10B)borane, and how can purity be verified?

this compound (CAS 109-63-7) is typically synthesized by reacting trifluoroborane (BF₃) with ethoxyethane (diethyl ether) under anhydrous conditions. Key steps include controlled addition of BF₃ gas to cooled ether to prevent exothermic side reactions. Post-synthesis, purity can be assessed via multinuclear NMR (¹¹B and ¹⁹F) to confirm the absence of uncomplexed BF₃ or ether decomposition products. Gas chromatography-mass spectrometry (GC-MS) is also recommended for volatile impurities .

Q. How does this compound function as a Lewis acid catalyst in Diels-Alder reactions?

The compound activates dienophiles (e.g., carbonyl groups) by coordinating to electron-rich oxygen atoms, lowering the LUMO energy and accelerating cycloaddition. Experimental optimization involves adjusting stoichiometry (typically 5-10 mol% catalyst) and solvent polarity. For example, in nonpolar solvents like toluene, catalytic activity is enhanced due to reduced solvent-catalyst interactions. Kinetic studies using in situ IR spectroscopy can monitor reaction progress .

Q. What spectroscopic methods are most effective for characterizing boron-10 isotope enrichment in trifluoro(10B)borane derivatives?

¹¹B NMR is critical for distinguishing ¹⁰B and ¹¹B isotopes due to their distinct nuclear spin properties (I = 3 for ¹⁰B vs. I = 3/2 for ¹¹B). Isotopic enrichment (e.g., >95% ¹⁰B) can be quantified via integration of split peaks in ¹¹B NMR spectra. Additionally, inductively coupled plasma mass spectrometry (ICP-MS) provides precise isotopic ratio measurements .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental binding energies of trifluoro(10B)borane complexes?

Discrepancies in binding energies (e.g., between experimental and theoretical values for borane carbonyl) are addressed using many-body perturbation theory (MBPT) or density functional theory (DFT) with dispersion corrections. For example, MBPT calculations for diborane (B₂H₆) show correlation effects account for 48% of binding energy, aligning with adjusted experimental data when zero-point vibrational energies are considered . Validate models by comparing computed vs. experimental enthalpy changes for reactions like BF₃ + ether → this compound.

Q. What strategies mitigate side reactions during trifluoro(10B)borane-mediated ether cleavage?

Competing pathways (e.g., polymerization or over-alkylation) are minimized by:

- Temperature control : Reactions below −20°C reduce thermal decomposition.

- Stoichiometric precision : Use BF₃ in slight excess (1.1–1.3 equiv) to avoid unreacted substrates.

- Additives : Quaternary ammonium salts (e.g., tetraethylammonium tetrafluoroborate) stabilize reactive intermediates . Monitor side products via ¹H NMR or HPLC, and employ scavengers (e.g., molecular sieves) for byproduct removal .

Q. How do isotopic effects of ¹⁰B influence neutron capture therapy (NCT) applications of trifluoro(10B)borane derivatives?

The ¹⁰B isotope’s high neutron capture cross-section (3837 barns) enables localized α-particle emission (⁴He²⁺) upon thermal neutron irradiation. To optimize NCT, synthesize boronated biomolecules (e.g., carborane-amino acid conjugates) with ≥20 µg ¹⁰B/g tumor tissue. Biodistribution studies using neutron autoradiography or positron emission tomography (PET) with ¹⁸F-labeled analogs validate targeting efficiency .

Q. What advanced techniques analyze the Lewis acidity of trifluoro(10B)borane in frustrated Lewis pair (FLP) systems?

The Gutmann-Beckett method quantifies Lewis acidity via ³¹P NMR chemical shifts of triethylphosphine oxide adducts. For FLPs, combine with kinetic studies (e.g., H₂ activation rates) and X-ray crystallography to correlate acidity with catalytic activity. Childs’ method, using ¹⁹F NMR of BF₃ adducts, provides complementary data for comparing borane derivatives .

Methodological Notes

- Synthesis : Always use Schlenk-line techniques for air-sensitive procedures .

- Safety : Avoid aqueous workup due to BF₃ hydrolysis toxicity; neutralize with dry K₂CO₃ .

- Data Interpretation : Cross-validate computational results (e.g., W1X-1 or CBS-QB3 methods) with experimental thermochemical data to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.